molecular formula C17H17NO B11861853 N-(2,3-dihydro-1H-inden-2-yl)-2-methylbenzamide CAS No. 450353-04-5

N-(2,3-dihydro-1H-inden-2-yl)-2-methylbenzamide

Cat. No.: B11861853
CAS No.: 450353-04-5
M. Wt: 251.32 g/mol
InChI Key: QIWLXKHJLRMAFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dihydro-1H-inden-2-yl)-2-methylbenzamide is an organic compound that belongs to the class of indane derivatives. Indane derivatives are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound’s structure consists of an indane moiety fused with a benzamide group, which contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1H-inden-2-yl)-2-methylbenzamide typically involves the reaction of 2,3-dihydro-1H-inden-2-amine with 2-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions as described above. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction parameters such as temperature, solvent, and reaction time can further improve the overall production efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1H-inden-2-yl)-2-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2,3-dihydro-1H-inden-2-yl)-2-methylbenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1H-inden-2-yl)-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

N-(2,3-dihydro-1H-inden-2-yl)-2-methylbenzamide can be compared with other similar compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which combines the indane moiety with a benzamide group.

Properties

CAS No.

450353-04-5

Molecular Formula

C17H17NO

Molecular Weight

251.32 g/mol

IUPAC Name

N-(2,3-dihydro-1H-inden-2-yl)-2-methylbenzamide

InChI

InChI=1S/C17H17NO/c1-12-6-2-5-9-16(12)17(19)18-15-10-13-7-3-4-8-14(13)11-15/h2-9,15H,10-11H2,1H3,(H,18,19)

InChI Key

QIWLXKHJLRMAFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2CC3=CC=CC=C3C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.